molecular formula C3H6 B073919 Propene-d6 CAS No. 1517-52-8

Propene-d6

Cat. No. B073919
CAS RN: 1517-52-8
M. Wt: 48.12 g/mol
InChI Key: QQONPFPTGQHPMA-QNYGJALNSA-N
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Description

Synthesis Analysis

Propene-d6 can be synthesized through various methods. One such method involves the half-deuteration of propyne-d4, obtained by the hydrolysis of magnesium carbide with deuterium oxide, leading to propylene-d6 synthesis. This process reflects the complexity and precision required in synthesizing isotopically labeled compounds like propene-d6 (Murahashi, Nozakura, & Yasufuku, 1964).

Molecular Structure Analysis

The molecular structure of propene-d6 and its isotopic effects on vibrational spectra have been extensively studied. For example, cyclopropane-d6, synthesized from deuterium oxide and magnesium tricarbide, shows a detailed vibrational spectrum analysis, providing insights into the structural aspects of deuterated compounds (Baker & Lord, 1955).

Chemical Reactions and Properties

Propene-d6 participates in various chemical reactions, reflecting the dynamics of deuterated compounds. A notable reaction is with the OH radical, where kinetic isotope effects were observed and discussed, demonstrating the complexity of reactions involving deuterated molecules (Badra, Khaled, Giri, & Farooq, 2015).

Physical Properties Analysis

The physical properties of propene-d6, such as its behavior in various states (gas, liquid, and solid) and its response to different environmental conditions, are crucial for its application in research. The long-lived spin states of hyperpolarized propane-d6 gas, achieved through the addition of parahydrogen to propene-d6, demonstrate unique physical properties that could be useful for bioimaging applications (Kovtunov et al., 2014).

Scientific Research Applications

  • Hyperpolarization and Imaging Applications : Propene-d6 has been used to create hyperpolarized propane-d6 gas through heterogeneous parahydrogen-induced polarization (HET-PHIP). This process was achieved using a Rh/TiO2 solid catalyst with Rh nanoparticles. Hyperpolarized propane-d6 demonstrated a long lifetime and was not susceptible to paramagnetic impurities, making it potentially useful for bioimaging applications, including low-field MRI (Kovtunov et al., 2014).

  • Catalysis Research : Propene-d6 is used in studies exploring the formation of active sites on catalysts for olefin metathesis, a process critical for propene production. Tungsten trioxide (WO3) has shown high activity for this reaction, and studies on WO3 provide insights into the mechanism of active site formation (Cheng & Lo, 2012).

  • Surface Chemistry and Catalytic Reactions : Research involving propene-d6 has been conducted to understand the reactions of propylene over reduced molybdena-alumina catalysts, which include isomerization, metathesis, and hydrogenation, alongside isotope exchange experiments (Lombardo et al., 1980).

  • Hydrogenation Studies : Studies on the hydrogenation of propene on Pt catalysts in aqueous solution have utilized deuterium-tracer techniques to understand the distribution of deuterium in the product propane, revealing insights into the reaction intermediates and mechanisms (Shimazu & Kita, 1984).

  • Alkyne Hydrogenation for Catalyst Design : Propene-d6 is also relevant in the gas-phase hydrogenation of propyne to propene, which aids in understanding structure-selectivity-activity relationships in heterogeneous catalysts based on metals like Pd, Ni, Au, and Cu. This research is crucial for designing more selective catalysts (Bridier et al., 2010).

  • Plasma Science : In plasma physics, the electron scattering cross sections of propene have been studied, which is important for understanding its behavior as a by-product in plasma irradiation processes in fusion devices (Singh et al., 2018).

Safety And Hazards

Propene-d6, like propene, is extremely flammable . It should be kept away from heat, sparks, open flames, and hot surfaces . Despite its flammability, it is not classified as hazardous for human health or for the environment if properly handled .

Future Directions

The future directions for the use of Propene-d6 are likely to be influenced by the ongoing research into more efficient and environmentally friendly methods of propene production . The development of new catalysts and reaction pathways could lead to more sustainable and cost-effective processes .

properties

IUPAC Name

1,1,2,3,3,3-hexadeuterioprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i1D2,2D3,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQONPFPTGQHPMA-QNYGJALNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80164851
Record name Propene-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propene-d6

CAS RN

1517-52-8
Record name Propene-d6
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517528
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propene-d6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80164851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1517-52-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
81
Citations
L Kubelkova, J Novakova, P Jiru - Reaction Kinetics and Catalysis Letters, 1976 - Springer
The exchange of C 3 D 6 with hydroxylated and partially dehydroxylated HY zeolites was studied by the analysis of the gas (MS) and the solid (IR) phase at 300° C and at the …
Number of citations: 8 link.springer.com
XC Guo, RJ Madix - Surface science, 1997 - Elsevier
… K) for propene-d6 (shown in Fig. 3b) results in decreases in the heights of all other bands for propene-d6 … bands at 250 K for propene and at 230 K for propene-d6 are listed in Table 1. …
Number of citations: 19 www.sciencedirect.com
JJ Havel, PS Skell - The Journal of Organic Chemistry, 1972 - ACS Publications
… Oka, Suda, and Sato have also investigated the reaction of a 1:1 mixture of propene-d0 and propene-d6 and the reaction of CD3CH=CHD. The acetonitrile from the propene-do-propene…
Number of citations: 3 pubs.acs.org
KW Watkins, HC Moser - The Journal of Physical Chemistry, 1966 - ACS Publications
… DT, tritiated propene, and tritiated propane were obtained as products of reactions of tritium atoms with a solid mixture of propene-d6 and isopentane (mole ratio 1:1000) at 63 K. These …
Number of citations: 5 pubs.acs.org
X Yi, L Ding, G Li, Z Liu, H Xia, Y Chu… - Catalysis Science & …, 2016 - pubs.rsc.org
… With regard to the formation of completely deuterated propene-D6, the propene loading is found to play a crucial role in governing the reaction pathway. The dimerization route (through …
Number of citations: 9 pubs.rsc.org
J Hu, RR Squires - … : The Official Journal of the International …, 2001 - Wiley Online Library
New and effective routes to synthesize 2‐trimethylsilylmethyl‐3‐trimethylsilyl‐1‐propene and its 1,1‐d 2 ‐ and 1,1,1′,1′,3,3‐d 6 ‐isotopomers have been developed, using the …
J Badra, F Khaled, BR Giri, A Farooq - Physical Chemistry Chemical …, 2015 - pubs.rsc.org
… and five deuterated isotopes, propene-1-D1 (CDHCHCH 3 ), propene-1,1-D2 (CD 2 CHCH 3 ), propene-1,1,2-D3 (CD 2 CDCH 3 ), propene-3,3,3-D3 (CH 2 CHCD 3 ), and propene-D6 (…
Number of citations: 44 pubs.rsc.org
S Walker - 2009 - collectionscanada.gc.ca
… The products of vanadium metal atom reactions with propene and some propene isotopomers (propene-d6 and propene-3,3,3-d3) are investigated using FT-IR matrix isolation. The …
Number of citations: 4 www.collectionscanada.gc.ca
Y Liu, PK Misztal, J Xiong, Y Tian, C Arata… - Indoor …, 2018 - Wiley Online Library
… In this case, propene-d6 was released in the attic, butene-d3 in the living zone, and propene… upper (summer)/lower (winter) living zone, propene-d6 in the lower (summer)/upper (winter) …
Number of citations: 56 onlinelibrary.wiley.com
JM Watson, AR Tanner, RM Roberts - The Journal of Organic …, 1972 - ACS Publications
… Oka, Suda, and Sato have also investigated the reaction of a 1:1 mixture of propene-d0 and propene-d6 and the reaction of CD3CH=CHD. The acetonitrile from the propene-do-propene…
Number of citations: 3 pubs.acs.org

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